1-ALLYL-6-AMINO-2-[(4-NITROBENZYL)SULFANYL]-4(1H)-PYRIMIDINONE
Overview
Description
1-ALLYL-6-AMINO-2-[(4-NITROBENZYL)SULFANYL]-4(1H)-PYRIMIDINONE is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an allyl group, an amino group, a nitrobenzylthio group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ALLYL-6-AMINO-2-[(4-NITROBENZYL)SULFANYL]-4(1H)-PYRIMIDINONE typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base.
Thioether Formation: The nitrobenzylthio group can be introduced through a nucleophilic substitution reaction between a nitrobenzyl halide and a thiol group on the pyrimidinone core.
Amination: The amino group can be introduced through amination reactions using suitable amines and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-ALLYL-6-AMINO-2-[(4-NITROBENZYL)SULFANYL]-4(1H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-ALLYL-6-AMINO-2-[(4-NITROBENZYL)SULFANYL]-4(1H)-PYRIMIDINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 1-ALLYL-6-AMINO-2-[(4-NITROBENZYL)SULFANYL]-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-6-amino-2-[(4-methylbenzyl)thio]-4(1H)-pyrimidinone
- 1-allyl-6-amino-2-[(4-chlorobenzyl)thio]-4(1H)-pyrimidinone
- 1-allyl-6-amino-2-[(4-fluorobenzyl)thio]-4(1H)-pyrimidinone
Uniqueness
1-ALLYL-6-AMINO-2-[(4-NITROBENZYL)SULFANYL]-4(1H)-PYRIMIDINONE is unique due to the presence of the nitrobenzylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not observed with other similar compounds, making it valuable for specialized applications.
Properties
IUPAC Name |
6-amino-2-[(4-nitrophenyl)methylsulfanyl]-1-prop-2-enylpyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-2-7-17-12(15)8-13(19)16-14(17)22-9-10-3-5-11(6-4-10)18(20)21/h2-6,8H,1,7,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBIFOWQVFHNRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC(=O)N=C1SCC2=CC=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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